molecular formula C9H11I B022855 1-(Iodomethyl)-2,4-dimethylbenzene CAS No. 102998-69-6

1-(Iodomethyl)-2,4-dimethylbenzene

Cat. No. B022855
M. Wt: 246.09 g/mol
InChI Key: FPIGUZMINFLMCN-UHFFFAOYSA-N
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Description

Iodomethyl compounds are generally used in organic synthesis . They are related to methane by replacement of one hydrogen atom by an atom of iodine . They are dense, colorless, and volatile liquids .


Synthesis Analysis

The synthesis of iodomethyl compounds often involves oxidative approaches . Techniques such as Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation, and Hass–Bender oxidation have been reported .


Chemical Reactions Analysis

Iodomethyl compounds are often used in the synthesis of aldehydes and ketones . They can undergo various chemical reactions, including oxidation .


Physical And Chemical Properties Analysis

Iodomethyl compounds generally have a high density and are volatile . They have a pungent, ether-like odor . The physical and chemical properties of “1-(Iodomethyl)-2,4-dimethylbenzene” would likely depend on the specific structure of the compound.

Safety And Hazards

Iodomethyl compounds can be hazardous. They are often classified as highly flammable and can be toxic if swallowed or inhaled . Specific safety and hazard information for “1-(Iodomethyl)-2,4-dimethylbenzene” would depend on its specific properties.

Future Directions

The future directions in the field of iodomethyl compounds involve the development of novel structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .

properties

IUPAC Name

1-(iodomethyl)-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIGUZMINFLMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CI)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376686
Record name 1-(iodomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Iodomethyl)-2,4-dimethylbenzene

CAS RN

102998-69-6
Record name 1-(iodomethyl)-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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